molecular formula C25H40N4O14 B13846099 Tetra-N-acetyl Seco-kanamycin A Dialdehyde

Tetra-N-acetyl Seco-kanamycin A Dialdehyde

Cat. No.: B13846099
M. Wt: 620.6 g/mol
InChI Key: XQJGQJVBHCEYKP-FZWQIPMUSA-N
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Description

Tetra-N-acetyl Seco-kanamycin A Dialdehyde is a chemical compound that serves as an intermediate in the synthesis of various derivatives, including Deoxystreptamine-kanosaminide, an impurity of Tobramycin. This compound is part of the aminoglycoside family, which is known for its antibiotic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetra-N-acetyl Seco-kanamycin A Dialdehyde typically involves the acetylation of Seco-kanamycin A. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound are designed to be scalable and cost-effective. These methods often involve multi-step synthesis processes that are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Tetra-N-acetyl Seco-kanamycin A Dialdehyde undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the dialdehyde group into carboxylic acids.

    Reduction: This reaction can reduce the dialdehyde group to alcohols.

    Substitution: This reaction can replace functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Tetra-N-acetyl Seco-kanamycin A Dialdehyde has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex molecules.

    Biology: Studied for its potential biological activities and interactions.

    Medicine: Investigated for its role in the development of antibiotic derivatives.

    Industry: Utilized in the production of various chemical products.

Mechanism of Action

The mechanism of action of Tetra-N-acetyl Seco-kanamycin A Dialdehyde involves its interaction with specific molecular targets. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    Amikacin: A widely used semisynthetic aminoglycoside that is refractory to most aminoglycoside modifying enzymes.

    Tobramycin: Another aminoglycoside antibiotic that shares structural similarities with Tetra-N-acetyl Seco-kanamycin A Dialdehyde.

Uniqueness

This compound is unique due to its specific acetylation pattern and its role as an intermediate in the synthesis of various derivatives. This makes it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C25H40N4O14

Molecular Weight

620.6 g/mol

IUPAC Name

N-[2-[1-[(1R,2R,3S,4R,6S)-4,6-diacetamido-3-[(2S,3R,4S,5S,6R)-4-acetamido-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-2-oxoethoxy]-3-oxopropyl]acetamide

InChI

InChI=1S/C25H40N4O14/c1-10(33)26-6-14(7-30)40-18(9-32)42-23-15(27-11(2)34)5-16(28-12(3)35)24(22(23)39)43-25-21(38)19(29-13(4)36)20(37)17(8-31)41-25/h7,9,14-25,31,37-39H,5-6,8H2,1-4H3,(H,26,33)(H,27,34)(H,28,35)(H,29,36)/t14?,15-,16+,17+,18?,19-,20+,21+,22-,23+,24-,25+/m0/s1

InChI Key

XQJGQJVBHCEYKP-FZWQIPMUSA-N

Isomeric SMILES

CC(=O)NCC(C=O)OC(C=O)O[C@@H]1[C@H](C[C@H]([C@@H]([C@H]1O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)NC(=O)C)O)NC(=O)C)NC(=O)C

Canonical SMILES

CC(=O)NCC(C=O)OC(C=O)OC1C(CC(C(C1O)OC2C(C(C(C(O2)CO)O)NC(=O)C)O)NC(=O)C)NC(=O)C

Origin of Product

United States

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